molecular formula C37H34N6O2 B606581 6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)- CAS No. 870615-40-0

6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-

Cat. No.: B606581
CAS No.: 870615-40-0
M. Wt: 594.7 g/mol
InChI Key: UBNMGTSDHSQBEL-PMERELPUSA-N
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Description

CE-326597 is a small molecule drug developed by Pfizer Inc. It acts as an agonist for cholecystokinin receptors, specifically targeting the type A receptor. This compound has been investigated for its potential therapeutic applications in treating obesity, type 2 diabetes mellitus, and gallstones .

Preparation Methods

The synthetic route for CE-326597 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

CE-326597 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

CE-326597 exerts its effects by binding to and activating cholecystokinin type A receptors. This activation leads to a cascade of intracellular signaling events that regulate various physiological processes, including satiety and nutrient homeostasis. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling through second messengers like cyclic adenosine monophosphate .

Comparison with Similar Compounds

CE-326597 is unique in its selectivity for cholecystokinin type A receptors and its potential therapeutic applications. Similar compounds include:

CE-326597 stands out due to its specific receptor selectivity and the extensive research conducted on its therapeutic potential.

Properties

CAS No.

870615-40-0

Molecular Formula

C37H34N6O2

Molecular Weight

594.7 g/mol

IUPAC Name

N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4H-[1,2,4]triazolo[3,4-d][1,5]benzodiazepin-6-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C37H34N6O2/c1-25(2)41(23-26-13-5-3-6-14-26)34(44)24-42-32-19-11-12-20-33(32)43-35(27-15-7-4-8-16-27)39-40-36(43)30(37(42)45)21-28-22-38-31-18-10-9-17-29(28)31/h3-20,22,25,30,38H,21,23-24H2,1-2H3/t30-/m0/s1

InChI Key

UBNMGTSDHSQBEL-PMERELPUSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)[C@@H](C2=O)CC6=CNC7=CC=CC=C76

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CE-326597;  CE326597;  CE 326597.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 3
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 5
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Reactant of Route 6
Reactant of Route 6
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-

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